molecular formula C26H21ClN2O2S B11523033 4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate

4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate

Cat. No.: B11523033
M. Wt: 461.0 g/mol
InChI Key: CQSZTXJDLPGIHZ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, a methylsulfanyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate typically involves multiple steps. One common method starts with the preparation of the core tetrahydropyridine structure, followed by the introduction of the chlorophenyl, cyano, and methylsulfanyl groups. The final step involves the esterification with benzoic acid to form the benzoate ester. The reaction conditions often include the use of organic solvents such as acetone or ethanol, and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyridine derivatives with different substituents, such as:

  • 4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl acetate
  • 4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl propionate

Uniqueness

The uniqueness of 4-(2-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C26H21ClN2O2S

Molecular Weight

461.0 g/mol

IUPAC Name

[4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-phenyl-3,4-dihydro-1H-pyridin-2-yl] benzoate

InChI

InChI=1S/C26H21ClN2O2S/c1-32-24-22(17-28)21(20-14-8-9-15-23(20)27)16-26(29-24,19-12-6-3-7-13-19)31-25(30)18-10-4-2-5-11-18/h2-15,21,29H,16H2,1H3

InChI Key

CQSZTXJDLPGIHZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(CC(N1)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C#N

Origin of Product

United States

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